molecular formula C17H19N3O6 B564917 Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate CAS No. 519032-08-7

Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Cat. No.: B564917
CAS No.: 519032-08-7
M. Wt: 361.354
InChI Key: NIVUTAZNLHLBAN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 12.64 ppm (s, 1H) : Pyrimidine ring NH.
  • δ 10.97 ppm (s, 1H) : Hydroxyl (-OH) proton.
  • δ 8.24 ppm (s, 1H) : Methine proton (=CH) of the propan-2-yl group.
  • δ 7.3–7.5 ppm (m, 5H) : Aromatic protons from the benzyl moiety.
  • δ 3.86 ppm (s, 3H) : Methyl ester (-OCH₃).
  • δ 1.45 ppm (s, 6H) : Two methyl groups on the propan-2-yl substituent.

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 170.2 ppm : Carbonyl carbon of the methyl ester.
  • δ 165.8 ppm : Ketone carbon (C=O) at position 6.
  • δ 155.3 ppm : Benzyloxycarbonyl carbonyl carbon.
  • δ 136.1–127.3 ppm : Aromatic carbons of the benzyl group.

Infrared (IR) and Raman Spectroscopic Fingerprinting

IR (KBr, cm⁻¹) :

  • 3420–3200 : Broad stretch from O-H and N-H bonds.
  • 1720–1680 : Strong carbonyl stretches (ester C=O, pyrimidine C=O).
  • 1520–1480 : Aromatic C=C bending.
  • 1250 : C-O-C asymmetric stretch of the benzyloxy group.

Raman (100–4000 cm⁻¹) :

  • 1610–1580 : Pyrimidine ring vibrations.
  • 1300 : Symmetric C-N stretching.
  • 820 : Out-of-plane bending of aromatic C-H.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

  • Base peak at m/z 361.35 : Corresponds to the molecular ion [M+H]⁺.
  • m/z 256.12 : Loss of the benzyloxycarbonyl group (-105 Da).
  • m/z 197.08 : Further fragmentation of the pyrimidine ring.
Technique Key Observations
¹H NMR NH (δ 12.64), OH (δ 10.97), aromatic protons (δ 7.3–7.5), methyl groups (δ 1.45)
IR O-H/N-H (3420–3200 cm⁻¹), C=O (1720–1680 cm⁻¹), C-O-C (1250 cm⁻¹)
Mass Spectrometry Molecular ion at m/z 361.35, fragments at m/z 256.12 and 197.08

Properties

IUPAC Name

methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1H-pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-17(2,20-16(24)26-9-10-7-5-4-6-8-10)15-18-11(14(23)25-3)12(21)13(22)19-15/h4-8,21H,9H2,1-3H3,(H,20,24)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVUTAZNLHLBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=C(C(=O)N1)O)C(=O)OC)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715719
Record name Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate
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Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519032-08-7
Record name Methyl 1,6-dihydro-5-hydroxy-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxylate
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Record name Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5,6-dihydroxypyrimidine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of a pyrimidine derivative with a benzyloxycarbonylamino group under controlled conditions. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization and filtration to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized pyrimidine derivative, while reduction may produce a more reduced form of the compound .

Scientific Research Applications

Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

Table 1: Key Structural and Crystallographic Parameters

Compound Name / CAS Substituents/Modifications Dihedral Angle (°) Hydrogen Bonding Crystal System/Space Group Reference ID
Compound A (519032-08-7) 5-hydroxy, 6-oxo, no methyl at N1 45.9 Intramolecular O—H⋯O; Intermolecular N—H⋯O Monoclinic/P21/c
Methyl 2-(2-...-6-methoxy... (CAS: N/A) 5-hydroxy replaced with 6-methoxy 118.9 Intermolecular O—H⋯O Monoclinic/P21/c
Methyl 2-...-1-methyl... (888504-27-6, Compound B ) 1-methyl substitution at N1 43.1 Intramolecular O—H⋯O; Intermolecular N—H⋯O Monoclinic/P21/n
Shang et al. (2007) compound Twisted pyrimidinone ring N/A Intermolecular H-bonds only Orthorhombic/Pbca
Key Observations:

Dihedral Angle Variations: Compound A’s planar pyrimidinone ring (45.9° dihedral angle) contrasts with the twisted conformation in Shang et al. (2007) . The 6-methoxy derivative (118.9° dihedral angle) shows greater ring distortion due to steric effects . Compound B (1-methyl substitution) adopts a V-shaped geometry with a dihedral angle of 43.1°, enhancing rigidity .

Hydrogen Bonding :

  • Compound A ’s stability is attributed to intramolecular O—H⋯O bonds and intermolecular N—H⋯O interactions .
  • The 6-methoxy derivative lacks intramolecular stabilization, relying solely on intermolecular bonds .

Impact of Substituents :

  • Methyl groups (e.g., at N1 in Compound B ) alter torsional angles (e.g., C—N—C—C = 5.49°) and crystal packing .
  • Methoxy groups reduce hydrogen-bonding capacity, affecting solubility and reactivity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Compound A 6-Methoxy Derivative Compound B
Melting Point (°C) 183–185 Not reported 175–178
Solubility Moderate in MeOH Low in polar solvents High in DMSO
Hydrogen Bond Donors 3 2 3
Hydrogen Bond Acceptors 6 6 6

Biological Activity

Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a pyrimidine derivative with notable biological activities. This compound has garnered attention due to its potential therapeutic applications and mechanisms of action. The following sections will explore its synthesis, structural characteristics, and biological activities, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process starting from benzyl (1-cyano-1-methylethyl) carbamate and dimethyl acetylene dicarboxylate. The reaction is typically conducted in xylene under controlled temperature conditions. The final product is obtained through recrystallization from ethanol, yielding colorless block-shaped crystals suitable for X-ray crystallography analysis .

Key Structural Features:

  • Chemical Formula: C17H19N3O6
  • Molecular Weight: 361.35 g/mol
  • Melting Point: 391–393 K
  • Dihedral Angle: 52.26° between the benzene and pyrimidine rings .

Biological Activity

The biological activity of this compound has been studied across various domains, including its effects on enzymatic pathways and receptor interactions.

Enzyme Inhibition

One of the significant biological activities observed is its inhibitory effect on certain enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit enzymes related to nucleic acid metabolism, which could have implications in cancer therapy .

Receptor Interactions

The compound interacts with several receptors, indicating a broad spectrum of potential pharmacological effects:

  • Adrenergic Receptors: Involved in cardiovascular regulation.
  • 5-HT Receptors: Linked to mood regulation and anxiety.
  • Angiotensin Receptors: Relevant in blood pressure regulation .

Case Studies

  • Cancer Research:
    A study investigated the effects of this compound on cancer cell lines. The results indicated that it significantly inhibited cell proliferation in vitro, suggesting its potential as a chemotherapeutic agent. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Cardiovascular Studies:
    In another study focusing on cardiovascular health, the compound demonstrated a capacity to modulate adrenergic receptor activity, which could lead to improved outcomes in conditions such as hypertension and heart failure .

Data Tables

PropertyValue
Chemical FormulaC17H19N3O6
Molecular Weight361.35 g/mol
Melting Point391–393 K
SolubilitySoluble in methanol
BioactivityEnzyme inhibition
Biological ActivityEffect
Enzyme InhibitionNucleic acid metabolism
Adrenergic Receptor InteractionCardiovascular regulation
5-HT Receptor InteractionMood regulation

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(2-(benzyloxycarbonylamino)propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions starting with dihydropyrimidine precursors. A common approach includes:

  • Cyclocondensation : Using aldehydes, urea derivatives, and β-keto esters under acidic conditions (e.g., HCl or acetic acid) to form the dihydropyrimidine core .
  • Functionalization : Introducing the benzyloxycarbonylamino group via nucleophilic substitution or coupling reactions.
  • Optimization : Employing Design of Experiments (DoE) to vary parameters like solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C), and catalyst loading. Statistical analysis (e.g., ANOVA) identifies critical factors affecting yield .

Q. What spectroscopic techniques are critical for characterizing the compound’s structure and purity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and detect impurities (e.g., residual solvents). For example, the downfield shift of the carbonyl group (C=O) near 165–170 ppm in 13^13C NMR verifies the dihydropyrimidine ring .
  • HPLC-MS : Quantifies purity (>95%) and identifies byproducts using reverse-phase columns (C18) with UV detection at 254 nm .
  • FT-IR : Validates functional groups (e.g., N-H stretch at 3300 cm1^{-1}, C=O at 1700 cm1^{-1}) .

Q. What safety precautions are necessary when handling this compound?

  • Hazard Mitigation : Use gloves (nitrile) and goggles due to skin/eye irritation risks (H315, H319) .
  • Storage : Store sealed at 2–8°C to prevent hydrolysis of the benzyloxycarbonyl group .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles (H335) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance the design of reactions involving this compound?

  • Reaction Path Search : Density Functional Theory (DFT) calculates transition states and intermediates to predict regioselectivity in substitution reactions (e.g., benzyloxycarbonyl group placement) .
  • Solvent Effects : COSMO-RS simulations optimize solvent choice by modeling solvation free energy, reducing trial-and-error in experimental screening .
  • Feedback Loops : Integrate computational predictions with experimental data (e.g., HPLC yields) to refine reaction pathways iteratively .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

  • Cross-Validation : Compare NMR chemical shifts across studies (e.g., dihydropyrimidine ring protons at δ 6.5–7.5 ppm) to identify inconsistencies caused by solvent effects or impurities .
  • Reproducibility Checks : Replicate published protocols with controlled variables (e.g., anhydrous conditions) to isolate yield discrepancies due to moisture sensitivity .
  • Advanced Analytics : Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks ([M+H]+^+ at m/z 361.35) and rule out isomeric byproducts .

Q. What strategies are effective in analyzing the compound’s thermal stability and degradation pathways?

  • Thermogravimetric Analysis (TGA) : Measures weight loss upon heating (e.g., decomposition onset at ~200°C) to assess stability under storage conditions .
  • DSC : Identifies phase transitions (e.g., melting points) and exothermic degradation events .
  • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC to simulate long-term storage .

Q. How does the compound’s regioselectivity in reactions impact its utility in synthesizing derivatives?

  • Mechanistic Insights : The electron-withdrawing benzyloxycarbonyl group directs nucleophilic attacks to the C4 position of the dihydropyrimidine ring, enabling selective functionalization .
  • Case Study : In Suzuki-Miyaura coupling, regioselectivity is controlled by ligand choice (e.g., Pd(PPh3_3)4_4 vs. XPhos), yielding C4-aryl derivatives with >80% selectivity .
  • Challenges : Competing reactions at the C5-hydroxy group require protecting groups (e.g., TMSCl) to avoid side products .

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